3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and organoboron reagents .
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar compounds include:
3-fluoro-4-methoxyphenylboronic acid: Used in Suzuki coupling reactions.
Trifluoromethylated pyridines: Known for their applications in pharmaceuticals and agrochemicals.
Indole derivatives: Show various biological activities. Compared to these compounds, 3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3S/c1-26-14-3-2-12(7-13(14)17)27(24,25)22-11-8-23(9-11)15-6-10(4-5-21-15)16(18,19)20/h2-7,11,22H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKCZWPSHYEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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